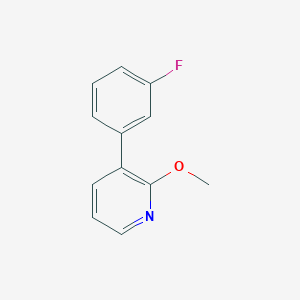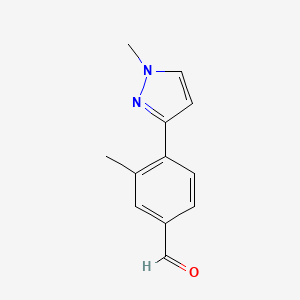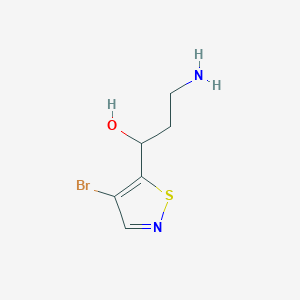![molecular formula C14H21ClO B13163092 {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 3,3-dimethylbutoxy group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene typically involves the following steps:
Preparation of 3,3-dimethylbutanol: This can be synthesized through the reduction of 3,3-dimethylbutanal using a reducing agent such as sodium borohydride.
Formation of 3,3-dimethylbutyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.
Etherification: The 3,3-dimethylbutyl chloride is reacted with benzyl alcohol in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
化学反应分析
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The primary product is the methyl derivative of the original compound.
科学研究应用
Chemistry
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group, in particular, is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 3,3-dimethylbutoxy group.
3,3-Dimethylbutyl Chloride: Similar in structure but lacks the benzene ring.
Benzyl Alcohol: Similar in structure but has a hydroxyl group instead of a chloromethyl group.
Uniqueness
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is unique due to the combination of a benzene ring with a chloromethyl group and a 3,3-dimethylbutoxy group. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various chemical syntheses and applications.
属性
分子式 |
C14H21ClO |
|---|---|
分子量 |
240.77 g/mol |
IUPAC 名称 |
[2-(chloromethyl)-3,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-14(2,3)13(9-15)11-16-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI 键 |
LHBXSUSOIFKQAN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(COCC1=CC=CC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate](/img/structure/B13163011.png)
![6-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13163023.png)

![methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13163042.png)
![Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13163044.png)

![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)







